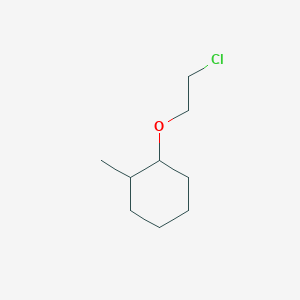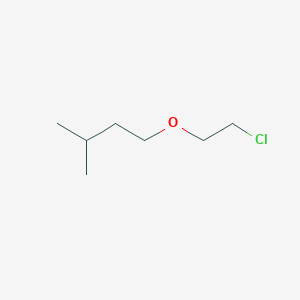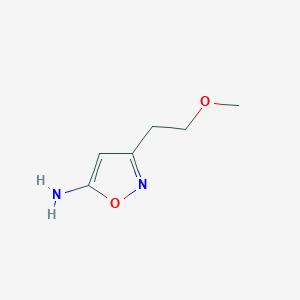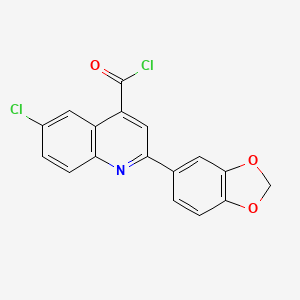
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is a complex organic compound that features a benzodioxole moiety fused with a quinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using a Friedel-Crafts reaction with acyl chlorides in the presence of a Lewis acid catalyst.
Quinoline Synthesis: The quinoline core is often synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzodioxole and quinoline moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Chlorination: The final step involves the chlorination of the quinoline ring to introduce the chloro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow reactors offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex biaryl structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Lewis Acids: Employed in Friedel-Crafts acylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-oxides: Resulting from oxidation reactions.
Dihydroquinolines: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Benzodioxol-5-YL)-quinoline Derivatives: These compounds share the benzodioxole and quinoline moieties but lack the chloro group, resulting in different chemical reactivity and biological activity.
6-Chloroquinoline Derivatives: Compounds with a similar quinoline core but different substituents at the 6-position.
Uniqueness
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both the benzodioxole and chloroquinoline moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMANLZDWMAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
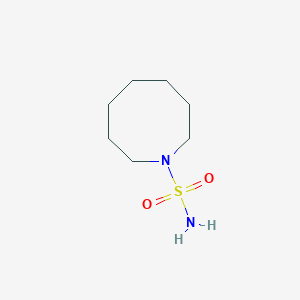

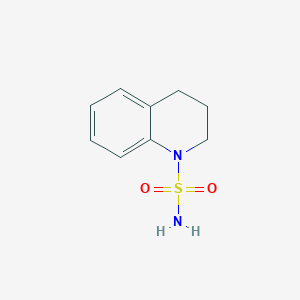


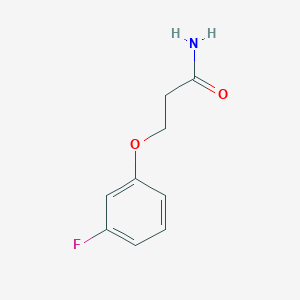

![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
